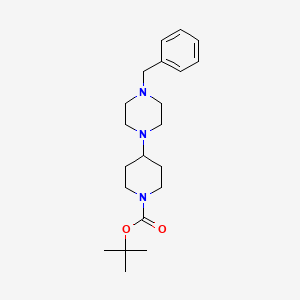

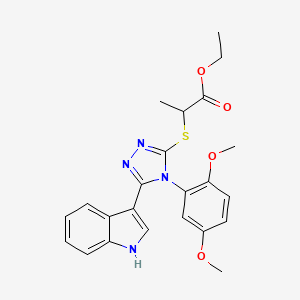

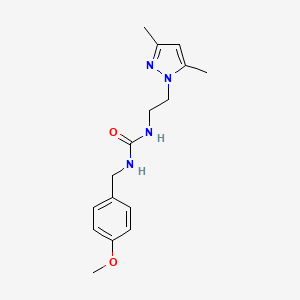

![molecular formula C13H17ClN2 B2808927 1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline CAS No. 1594612-08-4](/img/structure/B2808927.png)

1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a compound usually involves its IUPAC name, its structural formula, and its molecular formula. The IUPAC name for this compound is already given. The structural and molecular formulas can be determined using various spectroscopic techniques.

Synthesis Analysis

The synthesis of a compound involves the chemical reactions used to produce it. This typically involves multiple steps, each with its own reactants, conditions, and products. The exact synthesis process would depend on the specific structure of the compound.Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques, such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography. These techniques can provide information about the types of atoms in the compound, their arrangement, and their bonding.Chemical Reactions Analysis

The chemical reactions of a compound involve how it reacts with other substances. This can be determined through experimental studies. The compound’s reactivity can depend on factors such as its functional groups, its steric hindrance, and the conditions of the reaction.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These can be determined through various experimental methods.科学的研究の応用

Halogenation in Organic Synthesis

1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline is involved in the field of organic synthesis, particularly in halogenation reactions. A study by Le et al. (2021) describes the method for selective chlorination of C1–H bond in pyrrolo[1,2-a]quinoxalines, highlighting the importance of these compounds in pharmaceutical research and organic synthesis.

Synthesis of Heterocyclic Compounds

The compound is central to the synthesis of various heterocyclic structures. For instance, Kim et al. (1990) detail the synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]‐quinoxaline through a 1,3-dipolar cycloaddition reaction, demonstrating the versatility of quinoxaline derivatives in creating diverse molecular frameworks.

Electrophilic Substitution Reactions

Pyrrolo[1,2-a]quinoxaline, a related compound, undergoes smooth electrophilic substitution reactions, as discussed by Cheeseman & Tuck (1967). This study highlights the chlorination and other substitution reactions of pyrrolo[1,2-a]quinoxalines, indicating the reactivity of such structures in chemical synthesis.

Fluorescent Properties

Quinoxaline derivatives exhibit fluorescent properties, as shown by Tomoda, Saito, & Shiraishi (1990). They synthesized pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxaline, which exhibited intense greenish-yellow fluorescence, suggesting potential applications in optical materials and sensors.

Anticancer Activity

Quinoxaline derivatives have been studied for their potential anticancer activities. Abbas et al. (2015) synthesized substituted quinoxaline derivatives and evaluated their cytotoxic effects on tumor cell lines, highlighting the relevance of these compounds in the development of anticancer agents.

Antimicrobial and Algicidal Activities

The synthesized derivatives of quinoxaline compounds have shown promising results in antimicrobial and algicidal activities. For example, El-Gazzar et al. (2008) and Kim et al. (2000) discuss the synthesis of novel quinoxaline derivatives with antimicrobial and algicidal activities, respectively.

Safety And Hazards

The safety and hazards of a compound involve its toxicity, flammability, and environmental impact. This information is typically available in the compound’s Material Safety Data Sheet (MSDS).

将来の方向性

The future directions for a compound could involve further studies to better understand its properties, the development of new synthesis methods, or the exploration of its potential applications.

特性

IUPAC Name |

1-chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2/c1-9-5-6-16-10(7-9)8-15-12-4-2-3-11(14)13(12)16/h2-4,9-10,15H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOSMZVKRZCRLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2C(C1)CNC3=C2C(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-8-methyl-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

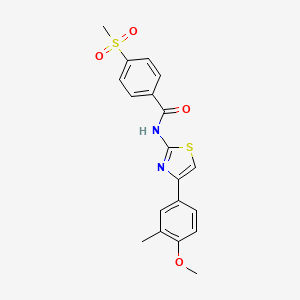

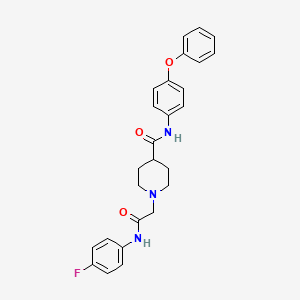

![(4-Phenyloxan-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2808844.png)

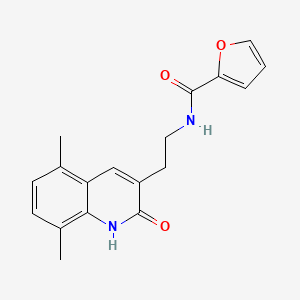

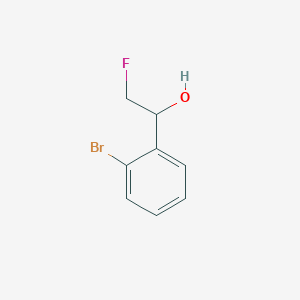

![N-Ethyl-N-[2-oxo-2-[[4-(trifluoromethyl)pyridin-3-yl]methylamino]ethyl]prop-2-enamide](/img/structure/B2808848.png)

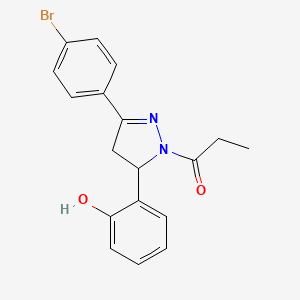

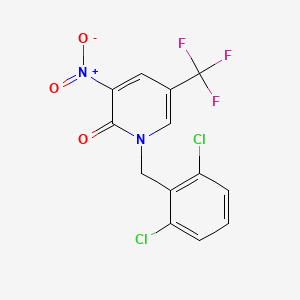

![7-Chloro-1-(3-methoxyphenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2808850.png)

![Piperidin-1-yl-[4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]methanone](/img/structure/B2808852.png)

![2-ethoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2808863.png)